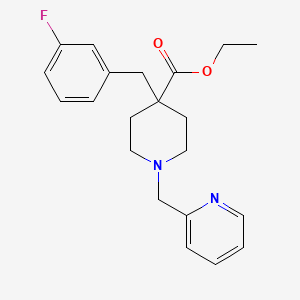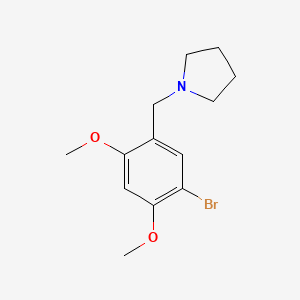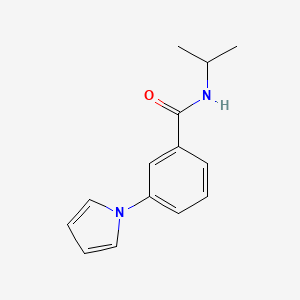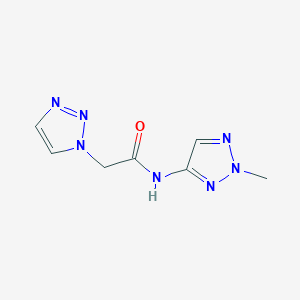![molecular formula C24H27NO2 B5180266 N-[(4-butoxyphenyl)methyl]-2-methoxy-5-phenylaniline](/img/structure/B5180266.png)
N-[(4-butoxyphenyl)methyl]-2-methoxy-5-phenylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-butoxyphenyl)methyl]-2-methoxy-5-phenylaniline is an organic compound with the molecular formula C18H23NO2. This compound is characterized by its unique structure, which includes a butoxyphenyl group, a methoxy group, and a phenylaniline moiety. It is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-butoxyphenyl)methyl]-2-methoxy-5-phenylaniline typically involves the reaction of 4-butoxybenzyl chloride with 2-methoxy-5-phenylaniline in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-[(4-butoxyphenyl)methyl]-2-methoxy-5-phenylaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
N-[(4-butoxyphenyl)methyl]-2-methoxy-5-phenylaniline is used in various scientific research fields:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In studies involving enzyme inhibition and protein binding.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(4-butoxyphenyl)methyl]-2-methoxy-5-phenylaniline involves its interaction with specific molecular targets. It can bind to enzymes and proteins, altering their activity. The pathways involved include inhibition of enzyme activity and modulation of protein-protein interactions .
Comparison with Similar Compounds
Similar Compounds
- N-[(4-butoxyphenyl)methyl]-2-methylaniline
- N-[(4-butoxyphenyl)methyl]-2-methoxyaniline
- (4-Butoxyphenyl)methanol
Uniqueness
N-[(4-butoxyphenyl)methyl]-2-methoxy-5-phenylaniline is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique balance of hydrophobic and hydrophilic properties, making it versatile for various applications .
Properties
IUPAC Name |
N-[(4-butoxyphenyl)methyl]-2-methoxy-5-phenylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO2/c1-3-4-16-27-22-13-10-19(11-14-22)18-25-23-17-21(12-15-24(23)26-2)20-8-6-5-7-9-20/h5-15,17,25H,3-4,16,18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYGICQVJTGLNNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)CNC2=C(C=CC(=C2)C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-Methylphenyl)-3-pyridin-3-ylbenzo[f]quinoline](/img/structure/B5180200.png)
![[2-(1,3-benzodioxol-5-yloxymethyl)-1,3-oxazol-4-yl]-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone](/img/structure/B5180204.png)
![1-[2-(2-fluoro-5-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N-methyl-N-(5-quinolinylmethyl)methanamine](/img/structure/B5180216.png)



![4-[3-(2-chloro-4-methylphenoxy)propyl]morpholine](/img/structure/B5180253.png)
![4-methyl-N-[4-(4-nitrophenyl)phenyl]benzenesulfonamide](/img/structure/B5180254.png)
![4-{[3-(3-methoxyphenyl)-5-isoxazolyl]methyl}-1-[(5-methyl-2-thienyl)methyl]-4-piperidinol](/img/structure/B5180261.png)

![N-[2-[2-(2-ethylphenoxy)ethoxy]ethyl]propan-2-amine;oxalic acid](/img/structure/B5180273.png)
![3-{(Z)-[2-(3-bromophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 2-fluorobenzoate](/img/structure/B5180282.png)
![5-[(4-bromophenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5180284.png)
